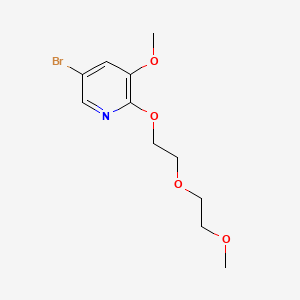

4-(Isobutylsulfonyl)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Isobutylsulfonyl)phenylboronic acid is a chemical compound with the molecular formula C10H15BO4S . It has a molecular weight of 242.1 . The compound is typically stored at room temperature in an inert atmosphere .

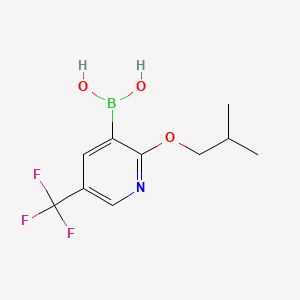

Molecular Structure Analysis

The InChI code for 4-(Isobutylsulfonyl)phenylboronic acid is1S/C10H15BO4S/c1-8(2)7-16(14,15)10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

The predicted boiling point of 4-(Isobutylsulfonyl)phenylboronic acid is 449.8±51.0 °C . The compound has a predicted density of 1.25±0.1 g/cm3 . It is typically stored at temperatures between 2-8°C . The pKa of the compound is predicted to be 7.70±0.16 .科学的研究の応用

Sensing Applications

4-(Isobutylsulfonyl)phenylboronic acid: is widely used in sensing applications due to its ability to form reversible complexes with diols and strong Lewis bases . This property is particularly useful in the development of sensors for glucose monitoring, which is crucial for managing diabetes. The compound’s interaction with glucose can be used to create responsive systems that signal glucose levels through changes in color or fluorescence .

Diagnostic Applications

In diagnostics, this compound has been utilized for its interaction with sialic acid, a molecule often overexpressed in cancer cells . This interaction can be leveraged to create diagnostic tools that target and identify cancerous cells, aiding in early detection and treatment strategies .

Drug Delivery Systems

The boronic acid moiety of 4-(Isobutylsulfonyl)phenylboronic acid can be incorporated into drug delivery systems to create glucose-responsive materials . These materials are capable of controlling the release of insulin, making them potential candidates for advanced diabetic care solutions .

Imaging Techniques

This compound enhances imaging techniques, such as fluorescence imaging, by targeting and binding to glycans on the surface of cancer cells . This allows for better visualization of tumor sites and can be used to distinguish tumors from normal tissues with higher specificity and sensitivity .

Therapeutic Applications

The reversible complex formation with polyols makes 4-(Isobutylsulfonyl)phenylboronic acid a valuable tool in therapeutics. It has been used in the development of treatments that target sialic acid on cancer cells, providing a method for targeted therapy .

Separation Technologies

In separation technologies, the compound’s selective recognition of cis-diol-containing molecules allows for the enrichment and purification of specific biomolecules . This is particularly useful in the preparation of samples for analysis or in the purification of pharmaceutical ingredients .

Biological Labelling

Boronic acids, including 4-(Isobutylsulfonyl)phenylboronic acid , are used in biological labelling due to their ability to bind to cis-diol-containing biological species . This can be applied in the detection and study of various biomolecules, including ribonucleic acids, glycans, and glycoproteins .

Protein Manipulation and Modification

The interaction with proteins makes 4-(Isobutylsulfonyl)phenylboronic acid a useful agent in protein manipulation and modification . It can be used to label proteins, interfere with signaling pathways, inhibit enzymes, and modify the structure and function of proteins for research purposes .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用機序

Mode of Action

4-(Isobutylsulfonyl)phenylboronic acid is a type of organoboron compound. Organoboron compounds are widely used in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium), a process known as transmetalation .

Action Environment

The action of 4-(Isobutylsulfonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a catalyst . Additionally, the stability of the compound may be influenced by factors such as pH and the presence of oxidizing or reducing agents.

特性

IUPAC Name |

[4-(2-methylpropylsulfonyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4S/c1-8(2)7-16(14,15)10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYQGDKMBFOTGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)CC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675224 |

Source

|

| Record name | [4-(2-Methylpropane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Isobutylsulfonyl)phenylboronic acid | |

CAS RN |

1217500-99-6 |

Source

|

| Record name | [4-(2-Methylpropane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![56,60:2/'/',3/'/'][5,6]fullerene-C60-Ih](/img/structure/B594583.png)

![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594588.png)

![6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B594601.png)